molecular formula C6H10N2OS3 B14343583 5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione CAS No. 105488-85-5

5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B14343583
CAS No.: 105488-85-5
M. Wt: 222.4 g/mol
InChI Key: GIQKTEFJDWKCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of appropriate thiosemicarbazides with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. In biological systems, it can disrupt DNA replication processes, leading to the inhibition of cell growth and proliferation. This is particularly relevant in its anticancer and antimicrobial activities, where the compound interferes with the cellular machinery of pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,3,4-thiadiazole derivatives, such as:

Uniqueness

What sets 5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxypropyl group enhances its solubility and bioavailability, making it a more effective candidate for various applications .

Properties

CAS No.

105488-85-5

Molecular Formula

C6H10N2OS3

Molecular Weight

222.4 g/mol

IUPAC Name

5-(3-methoxypropylsulfanyl)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C6H10N2OS3/c1-9-3-2-4-11-6-8-7-5(10)12-6/h2-4H2,1H3,(H,7,10)

InChI Key

GIQKTEFJDWKCFW-UHFFFAOYSA-N

Canonical SMILES

COCCCSC1=NNC(=S)S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.